molecular formula C17H22N2OSi B11830303 Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- CAS No. 439117-74-5

Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-

Cat. No.: B11830303
CAS No.: 439117-74-5
M. Wt: 298.45 g/mol
InChI Key: QGALMGBSEYYIRF-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is a complex organic compound that features an indole moiety, a cyclopentane ring, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indoles is the Fischer Indole Synthesis, which involves the reaction of aryl hydrazones with ketones or aldehydes under acidic conditions . The cyclopentane ring can be introduced through cyclization reactions, and the trimethylsilyl group is often added via silylation reactions using reagents like trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydride reagents.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Indole derivatives with oxidized functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, affecting biological pathways and cellular functions. The trimethylsilyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile is unique due to its combination of an indole moiety, a cyclopentane ring, and a trimethylsilyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

439117-74-5

Molecular Formula

C17H22N2OSi

Molecular Weight

298.45 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-trimethylsilyloxycyclopentane-1-carbonitrile

InChI

InChI=1S/C17H22N2OSi/c1-21(2,3)20-17(12-18)9-8-13(10-17)15-11-19-16-7-5-4-6-14(15)16/h4-7,11,13,19H,8-10H2,1-3H3

InChI Key

QGALMGBSEYYIRF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC(C1)C2=CNC3=CC=CC=C32)C#N

Origin of Product

United States

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